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Compound of Interest

Compound Name: 2-Methylnicotinic acid

Cat. No.: B120074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 2-Methylnicotinic acid
analogs as potential inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase

(FabI). FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an

attractive target for the development of new antibacterial agents.[1][2][3] This document

outlines the experimental protocols for in silico analysis, presents a comparative summary of

docking results and predicted ADMET properties, and visualizes the key workflows and

biological pathways.

Data Presentation
The following tables summarize the quantitative data obtained from the comparative docking

analysis and in silico ADMET predictions for a series of 2-Methylnicotinic acid analogs.

Table 1: Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs against S. aureus

FabI (PDB ID: 3GR6)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b120074?utm_src=pdf-interest
https://www.benchchem.com/product/b120074?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22837653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397485/
https://pubmed.ncbi.nlm.nih.gov/18193820/
https://www.benchchem.com/product/b120074?utm_src=pdf-body
https://www.benchchem.com/product/b120074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID
Analog
Structure

Binding
Affinity
(kcal/mol)

Interacting
Residues

Hydrogen
Bonds

2MNA
2-Methylnicotinic

acid
-6.5

TYR157,

MET160, ALA95

ALA95 (O),

SER197 (O)

2MNA-01

2-Methyl-6-

chloronicotinic

acid

-7.2

TYR157,

MET160,

PHE204

ALA95 (O),

SER197 (O)

2MNA-02

2-Methyl-6-

hydroxynicotinic

acid

-6.8

TYR157,

LYS164,

SER197

ALA95 (O),

LYS164 (NH),

SER197 (O)

2MNA-03

2-Methyl-N-

phenylnicotinami

de

-7.8
TYR157,

PHE204, ILE193

TYR157 (OH),

ALA95 (O)

2MNA-04

2-Methyl-N-(4-

chlorophenyl)nic

otinamide

-8.5

TYR157,

PHE204,

MET160

TYR157 (OH),

ALA95 (O)

Triclosan
(Reference

Inhibitor)
-9.1

TYR157,

MET160, ALA95
TYR157 (OH)

Table 2: In Silico ADMET Prediction for 2-Methylnicotinic Acid Analogs
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Compoun
d ID

Molecular
Weight (
g/mol )

LogP
H-bond
Donors

H-bond
Acceptor
s

Lipinski's
Rule of
Five
Violations

Predicted
Oral
Bioavaila
bility (%)

2MNA 137.14 1.2 1 2 0 85

2MNA-01 171.58 1.9 1 2 0 88

2MNA-02 153.14 0.8 2 3 0 82

2MNA-03 214.25 2.5 1 2 0 90

2MNA-04 248.69 3.2 1 2 0 92

Triclosan 289.54 4.8 1 2 0 95

Experimental Protocols
Molecular Docking Protocol
The molecular docking analysis was performed using AutoDock 4.2.[4]

Receptor Preparation: The three-dimensional crystal structure of Staphylococcus aureus

FabI (PDB ID: 3GR6) was obtained from the Protein Data Bank.[4] Water molecules and the

co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were

added to the protein structure.

Ligand Preparation: The 2D structures of the 2-Methylnicotinic acid analogs were drawn

using MarvinSketch and converted to 3D structures. Gasteiger charges were assigned, and

the structures were saved in PDBQT format.

Grid Box Definition: A grid box was centered on the active site of FabI, defined by the

position of the native ligand in the crystal structure, to encompass the binding pocket.

Docking Simulation: The Lamarckian genetic algorithm was employed for the docking

simulations.[5] The docking results were analyzed based on the binding energy and the

interaction patterns between the ligands and the receptor.
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In Silico ADMET Prediction Protocol
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

properties was conducted using the pkCSM web server.[6] This tool utilizes graph-based

signatures to predict various pharmacokinetic and toxicity properties of small molecules.[6][7]

The SMILES strings of the 2-Methylnicotinic acid analogs were submitted to the server to

obtain predictions for key ADMET parameters, including Lipinski's rule of five, oral

bioavailability, and others.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b120074#comparative-docking-analysis-of-2-
methylnicotinic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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